molecular formula C19H15N3O5S B3839894 N'-benzylidene-4-(4-nitrophenoxy)benzenesulfonohydrazide

N'-benzylidene-4-(4-nitrophenoxy)benzenesulfonohydrazide

Cat. No. B3839894
M. Wt: 397.4 g/mol
InChI Key: AHBDSEXNCBNIMC-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-benzylidene-4-(4-nitrophenoxy)benzenesulfonohydrazide” is a complex organic compound. It likely contains a benzylidene group (a common moiety in organic chemistry involving a double bond between a carbon and nitrogen atom), a nitrophenoxy group (which involves a nitro group (-NO2) attached to a phenol), and a benzenesulfonohydrazide group (which involves a hydrazide group attached to a benzene sulfonate) .


Chemical Reactions Analysis

Again, while specific reactions involving “N’-benzylidene-4-(4-nitrophenoxy)benzenesulfonohydrazide” are not available, compounds with similar functional groups are often involved in various organic reactions. For example, the benzylidene group can participate in reactions with nucleophiles, and the nitro group can be reduced to an amine .

properties

IUPAC Name

N-[(Z)-benzylideneamino]-4-(4-nitrophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c23-22(24)16-6-8-17(9-7-16)27-18-10-12-19(13-11-18)28(25,26)21-20-14-15-4-2-1-3-5-15/h1-14,21H/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBDSEXNCBNIMC-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-benzylideneamino]-4-(4-nitrophenoxy)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzylidene-4-(4-nitrophenoxy)benzenesulfonohydrazide
Reactant of Route 2
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N'-benzylidene-4-(4-nitrophenoxy)benzenesulfonohydrazide

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